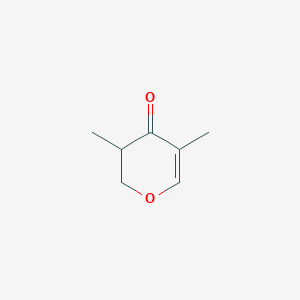

3,5-dimethyl-3,4-dihydro-2H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,5-dimethyl-3,4-dihydro-2H-pyran-4-one” is a derivative of dihydropyran, which is a heterocyclic compound with the formula C5H8O . Dihydropyran refers to two compounds: 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran .

Synthesis Analysis

3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyran is represented by the SMILES string C1COC=CC1 . The empirical formula is C5H8O, and the molecular weight is 84.12 .Chemical Reactions Analysis

In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols. Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions .Physical And Chemical Properties Analysis

3,4-Dihydro-2H-pyran is a liquid with a refractive index of 1.440 (lit.) . It has a boiling point of 86 °C (lit.) and a density of 0.922 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Hydroxyl-Protecting Reagent in Organic Synthesis

3,4-Dihydro-2H-pyran serves as an essential hydroxyl-protecting reagent. By forming a protective acetal or ketal with hydroxyl groups, it shields them from unwanted reactions during synthetic processes. This protection allows chemists to selectively manipulate other functional groups without affecting the hydroxyl moiety .

Natural Product Synthesis

Chemists employ 3,4-dihydro-2H-pyran as a building block in the synthesis of natural products. Its reactivity allows for the construction of complex molecular frameworks.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to act as an intermediate in synthetic chemistry .

Mode of Action

The compound 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one interacts with its targets by acting as a versatile vinyl ether . It is used to protect various reactive functional groups .

Biochemical Pathways

It is involved in the polymerization reaction either alone or with unsaturated compounds .

Result of Action

It is known to be used in the preparation of bicyclic compounds of epoxide-fused, halo compounds, and allenic alcohols .

Propiedades

IUPAC Name |

3,5-dimethyl-2,3-dihydropyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-9-4-6(2)7(5)8/h3,6H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYQBTWDDNQNMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC=C(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-3,4-dihydro-2H-pyran-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2419924.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419932.png)

![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(4-isopropylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2419947.png)